molecular formula C16H17N7O2S B12429092 Baricitinib-d3

Baricitinib-d3

货号: B12429092
分子量: 374.4 g/mol
InChI 键: XUZMWHLSFXCVMG-FIBGUPNXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Baricitinib-d3 is a deuterated form of baricitinib, an orally available small-molecule inhibitor of Janus kinase 1 and Janus kinase 2. Baricitinib is primarily used to treat moderate to severe rheumatoid arthritis and has shown efficacy in other autoimmune diseases. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of baricitinib.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of baricitinib involves several key steps. The starting material, tert-butyl 3-oxoazetidine-1-carboxylate, is converted to intermediate 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile via the Horner–Emmons reaction. This intermediate undergoes deprotection of the N-Boc-group followed by a sulfonamidation reaction. The nucleophilic addition reaction is then carried out to afford the borate intermediate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene under reflux. Finally, the desired compound, baricitinib, is obtained by the Suzuki coupling reaction of 4-chloro-7-H-pyrrolo[2,3-d]pyrimidine with the borate intermediate .

Industrial Production Methods

The industrial production of baricitinib follows a similar synthetic route but is optimized for large-scale production. The process involves the use of high-performance liquid chromatography to ensure the purity of the final product and to identify and control impurities .

化学反应分析

Types of Reactions

Baricitinib undergoes various chemical reactions, including:

    Oxidation: Baricitinib can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert baricitinib to its reduced forms.

    Substitution: Baricitinib can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving baricitinib include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of baricitinib. These derivatives are often studied for their potential therapeutic applications and pharmacological properties .

科学研究应用

Baricitinib-d3 is extensively used in scientific research to study the pharmacokinetics, metabolic pathways, and biological effects of baricitinib. Its applications include:

作用机制

Baricitinib exerts its effects by inhibiting Janus kinase 1 and Janus kinase 2, which are intracellular enzymes involved in the signaling pathways of cytokines and growth factors. By inhibiting these kinases, baricitinib reduces the activity of pro-inflammatory cytokines, thereby attenuating inflammation and immune responses. The molecular targets of baricitinib include the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which plays a crucial role in the pathogenesis of autoimmune diseases .

相似化合物的比较

Similar Compounds

Compounds similar to baricitinib include other Janus kinase inhibitors such as:

    Tofacitinib: Inhibits Janus kinase 1 and Janus kinase 3.

    Ruxolitinib: Selectively inhibits Janus kinase 1 and Janus kinase 2.

    Upadacitinib: Selectively inhibits Janus kinase 1.

    Filgotinib: Selectively inhibits Janus kinase 1.

Uniqueness of Baricitinib-d3

This compound is unique due to its deuterated form, which allows for more precise studies of the pharmacokinetics and metabolic pathways of baricitinib. The presence of deuterium atoms in place of hydrogen atoms can lead to differences in the metabolic stability and pharmacokinetic profile, making it a valuable tool in drug research and development .

属性

分子式

C16H17N7O2S

分子量

374.4 g/mol

IUPAC 名称

2-[3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-1-(2,2,2-trideuterioethylsulfonyl)azetidin-3-yl]acetonitrile

InChI

InChI=1S/C16H17N7O2S/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20)/i1D3

InChI 键

XUZMWHLSFXCVMG-FIBGUPNXSA-N

手性 SMILES

[2H]C([2H])([2H])CS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

规范 SMILES

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。